CD147 degrader 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CD147 ist ein transmembranes Glykoprotein, das an verschiedenen physiologischen und pathologischen Prozessen beteiligt ist, darunter Tumorprogression, Metastasierung und Immunflucht . CD147-Degrader 1 ist ein PROTAC-Molekül (Proteolyse-Targeting Chimera), das den Abbau von CD147 erleichtert, wodurch dessen Funktion inhibiert wird und möglicherweise therapeutische Vorteile bei der Krebsbehandlung erzielt werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von CD147-Degrader 1 umfasst mehrere Schritte, darunter die Synthese des PROTAC-Moleküls. Der allgemeine Syntheseweg umfasst die folgenden Schritte:

Synthese des Liganden für CD147: Dies beinhaltet die Herstellung eines kleinen Moleküls, das spezifisch an CD147 bindet.

Synthese des E3-Ligase-Liganden: Dies beinhaltet die Herstellung eines kleinen Moleküls, das an eine E3-Ubiquitin-Ligase bindet.

Linker-Synthese: Ein Linker-Molekül wird synthetisiert, um den CD147-Liganden und den E3-Ligase-Liganden zu verbinden.

Konjugation: Der CD147-Ligand, der Linker und der E3-Ligase-Ligand werden konjugiert, um das endgültige PROTAC-Molekül zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von CD147-Degrader 1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, Reinigungsschritte und Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts sicherzustellen .

Chemische Reaktionsanalyse

Arten von Reaktionen

CD147-Degrader 1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können auftreten, was zu reduzierten Formen der Verbindung führt.

Substitution: Substitutionsreaktionen können stattfinden, bei denen funktionelle Gruppen auf dem Molekül durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und den Reaktionen von CD147-Degrader 1 verwendet werden, umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogenierungsmittel oder Nucleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von CD147-Degrader 1, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

CD147-Degrader 1 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Krebsforschung: Es wird verwendet, um die Rolle von CD147 bei der Tumorprogression und Metastasierung zu untersuchen.

Immunologie: Die Verbindung wird verwendet, um die Rolle von CD147 bei der Immunflucht und -regulation zu untersuchen.

Arzneimittelentwicklung: CD147-Degrader 1 wird bei der Entwicklung neuer Medikamente verwendet, die auf CD147 abzielen.

Wirkmechanismus

CD147-Degrader 1 übt seine Wirkung aus, indem es an CD147 bindet und eine E3-Ubiquitin-Ligase rekrutiert. Dies führt zur Ubiquitinierung und anschließendem Abbau von CD147 über den Proteasomweg. Der Abbau von CD147 führt zur Hemmung seiner Funktion, die die Regulation von Matrixmetalloproteinasen, Immunflucht und Tumorprogression umfasst . Die beteiligten molekularen Ziele und Pfade umfassen den PI3K/Akt/mTOR-Pfad, Hypoxie-induzierbare Faktoren und Matrixmetalloproteinasen .

Analyse Chemischer Reaktionen

Types of Reactions

CD147 degrader 1 undergoes various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur, resulting in reduced forms of the compound.

Substitution: Substitution reactions may take place, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

CD147 degrader 1 has several scientific research applications, including:

Wirkmechanismus

CD147 degrader 1 exerts its effects by binding to CD147 and recruiting an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of CD147 via the proteasome pathway. The degradation of CD147 results in the inhibition of its function, which includes the regulation of matrix metalloproteinases, immune evasion, and tumor progression . The molecular targets and pathways involved include the PI3K/Akt/mTOR pathway, hypoxia-inducible factors, and matrix metalloproteinases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CD147 N-Glycan-Inhibitoren: Diese Verbindungen hemmen die Glykosylierung von CD147, was sich auf seine Reifung und Funktion auswirkt.

Anti-CD147 monoklonale Antikörper: Diese Antikörper binden an CD147 und blockieren seine Funktion, die in der Krebstherapie verwendet wird.

CD147-Kleinmolekülinhibitoren: Diese kleinen Moleküle hemmen die CD147-Funktion, indem sie an dessen aktives Zentrum binden.

Einzigartigkeit von CD147-Degrader 1

CD147-Degrader 1 ist in seinem Wirkmechanismus als PROTAC-Molekül einzigartig. Anders als Inhibitoren, die die CD147-Funktion blockieren, erleichtert CD147-Degrader 1 den Abbau von CD147, was zu einer nachhaltigeren und vollständigeren Hemmung seiner Funktion führt. Dies macht es zu einem vielversprechenden therapeutischen Mittel mit potenziell höherer Wirksamkeit und geringerer Resistenz im Vergleich zu traditionellen Inhibitoren .

Eigenschaften

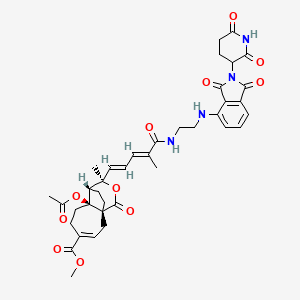

Molekularformel |

C38H42N4O11 |

|---|---|

Molekulargewicht |

730.8 g/mol |

IUPAC-Name |

methyl (1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-5-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate |

InChI |

InChI=1S/C38H42N4O11/c1-21(30(45)40-20-19-39-25-9-5-8-24-29(25)33(48)42(32(24)47)26-10-11-28(44)41-31(26)46)7-6-15-36(3)27-14-17-37(35(50)53-36)16-12-23(34(49)51-4)13-18-38(27,37)52-22(2)43/h5-9,12,15,26-27,39H,10-11,13-14,16-20H2,1-4H3,(H,40,45)(H,41,44,46)/b15-6+,21-7+/t26?,27-,36+,37+,38-/m0/s1 |

InChI-Schlüssel |

HXOYUWKUTDAHIM-PWKARDCOSA-N |

Isomerische SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

Kanonische SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.